3-Methyl-5-(3-nitrophenyl)-1,2-oxazole
Overview
Description
3-Methyl-5-(3-nitrophenyl)-1,2-oxazole is a heterocyclic compound that features an oxazole ring substituted with a methyl group at the 3-position and a nitrophenyl group at the 5-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-5-(3-nitrophenyl)-1,2-oxazole typically involves the reaction of appropriate precursors under specific conditions. One common method involves the reaction of N-acetylbenzamides with hydroxylamine hydrochloride in the presence of pyridine under microwave irradiation. This method leads to the formation of 3-methyl-5-aryl-1,2,4-oxadiazole compounds in moderate to good yields .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent systems, to achieve higher yields and purity on an industrial scale.
Chemical Reactions Analysis
Types of Reactions
3-Methyl-5-(3-nitrophenyl)-1,2-oxazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the oxazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are commonly used.
Major Products Formed
Oxidation: Formation of oxazole oxides.
Reduction: Formation of 3-Methyl-5-(3-aminophenyl)-1,2-oxazole.
Substitution: Various substituted oxazole derivatives depending on the reagents used.
Scientific Research Applications
3-Methyl-5-(3-nitrophenyl)-1,2-oxazole has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Medicine: Investigated for its potential pharmacological activities, including antimicrobial and anticancer properties.
Industry: Utilized in the development of materials with unique electrical, thermal, and optical properties.
Mechanism of Action
The mechanism of action of 3-Methyl-5-(3-nitrophenyl)-1,2-oxazole involves its interaction with specific molecular targets. The nitrophenyl group can participate in various biochemical pathways, potentially inhibiting or activating enzymes. The oxazole ring can interact with nucleic acids and proteins, influencing their function and stability.
Comparison with Similar Compounds
Similar Compounds
3-Methyl-5-nitrophenol: Similar structure but lacks the oxazole ring.
3-Methyl-5-aryl-1,2,4-oxadiazoles: Similar heterocyclic structure but different ring system.
Thiazoles: Another class of heterocyclic compounds with sulfur instead of oxygen in the ring.
Uniqueness
3-Methyl-5-(3-nitrophenyl)-1,2-oxazole is unique due to the combination of its oxazole ring and nitrophenyl group, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
3-methyl-5-(3-nitrophenyl)-1,2-oxazole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O3/c1-7-5-10(15-11-7)8-3-2-4-9(6-8)12(13)14/h2-6H,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MQYIDCPMHGGTOH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=C1)C2=CC(=CC=C2)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001293060 | |
Record name | 3-Methyl-5-(3-nitrophenyl)isoxazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001293060 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
126633-03-2 | |
Record name | 3-Methyl-5-(3-nitrophenyl)isoxazole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=126633-03-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Methyl-5-(3-nitrophenyl)isoxazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001293060 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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